

Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2-ethyl-3-hydroxybutanoate

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This technical guide provides an in-depth analysis of the mass spectrometry of **ethyl 2-ethyl-3-hydroxybutanoate** (C8H16O3), a molecule of interest in various research and development sectors. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.

Mass Spectral Data

The electron ionization (EI) mass spectrometry of **ethyl 2-ethyl-3-hydroxybutanoate** yields a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. The quantitative data from its mass spectrum, as cataloged in the NIST Mass Spectrometry Data Center under NIST Number 188214, is summarized below.[1]



m/z (Mass-to-Charge Ratio)	Relative Abundance (%)	Proposed Fragment Ion
45	Moderate	[C2H5O]+
57	Moderate	[C4H9]+
73	100 (Base Peak)	[C3H5O2]+
101	High	[C5H9O2]+
116	Moderate	[M - C2H5OH]+•
145	Low	[M - CH3]+
160	Low	[C8H16O3]+• (Molecular Ion)

Note: The relative abundances are qualitative descriptions based on the available data. The molecular ion peak at m/z 160 is of low intensity, which is common for aliphatic esters and alcohols.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of **ethyl 2-ethyl-3-hydroxybutanoate**. This protocol is synthesized from standard methods for the analysis of similar ethyl esters.

2.1. Sample Preparation

Samples containing **ethyl 2-ethyl-3-hydroxybutanoate** should be dissolved in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 μ g/mL.

2.2. Gas Chromatography (GC) Conditions

- Instrument: Agilent 7890A Gas Chromatograph or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Injector: Split/splitless injector, operated in splitless mode.

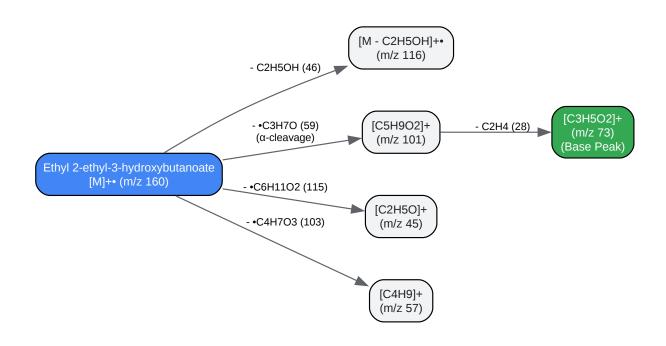


- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 1 minute.
 - Ramp: Increase to 220°C at a rate of 3°C/min.
 - o Final hold: Maintain at 220°C for 20 minutes.
- 2.3. Mass Spectrometry (MS) Conditions
- Instrument: Agilent 5975C Mass Selective Detector or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-200.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Transfer Line Temperature: 280°C.

Fragmentation Pathway

The fragmentation of **ethyl 2-ethyl-3-hydroxybutanoate** upon electron ionization can be rationalized through a series of characteristic cleavage reactions, primarily alpha-cleavages and rearrangements. The proposed fragmentation pathway is illustrated in the diagram below.





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Caption: Proposed EI fragmentation pathway for **ethyl 2-ethyl-3-hydroxybutanoate**.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 160. The base peak at m/z 73 is likely formed through a McLafferty-type rearrangement followed by the loss of an alkene. The significant peak at m/z 101 results from an alphacleavage adjacent to the hydroxyl group. The ion at m/z 116 corresponds to the loss of a neutral ethanol molecule. Other observed fragments at m/z 45 and 57 arise from further fragmentation of the ester and alkyl functionalities.

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References

1. Ethyl 2-ethyl-3-hydroxybutanoate | C8H16O3 | CID 231986 - PubChem [pubchem.ncbi.nlm.nih.gov]



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